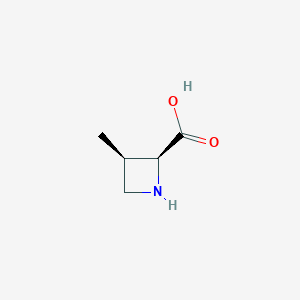

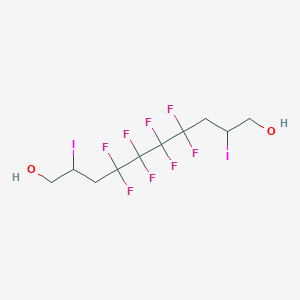

Methyl 2-O,3-O,4-O-triacetyl-6-deoxy-alpha-D-glucopyranoside

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of (2S,3R,4S,5R,6R)-2-methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triyl triacetate, also known as Methyl 2-O,3-O,4-O-triacetyl-6-deoxy-alpha-D-glucopyranoside or F88991:

Pharmaceutical Development

F88991: is utilized in the synthesis of various pharmaceutical compounds. Its structure, which includes multiple acetyl groups, makes it a valuable intermediate in the production of drugs that require specific glycosylation patterns. This compound can be used to modify the pharmacokinetics and pharmacodynamics of active pharmaceutical ingredients, enhancing their efficacy and stability .

Biochemical Research

In biochemical research, F88991 serves as a model compound for studying glycosylation processes. Researchers use it to investigate enzyme-substrate interactions, particularly those involving glycosidases and glycosyltransferases. This helps in understanding the mechanisms of carbohydrate metabolism and the development of enzyme inhibitors .

Chemical Synthesis

F88991: is employed in the chemical synthesis of complex organic molecules. Its acetylated form provides a protective group strategy, allowing chemists to selectively deprotect and modify specific hydroxyl groups. This is crucial in the stepwise construction of multi-functionalized organic compounds, particularly in the synthesis of natural products and analogs .

Material Science

In material science, F88991 is used in the development of novel polymers and materials. Its unique structure can be incorporated into polymer backbones, imparting desirable properties such as increased flexibility, thermal stability, and resistance to degradation. These materials have potential applications in coatings, adhesives, and biomedical devices .

Cosmetic Industry

In the cosmetic industry, F88991 is used in the formulation of skincare and haircare products. Its derivatives can act as moisturizing agents, emulsifiers, or stabilizers, enhancing the texture and performance of cosmetic formulations. This application leverages the compound’s ability to interact with biological membranes and improve the delivery of active ingredients.

I hope this detailed analysis helps you understand the diverse applications of F88991 in various scientific fields. If you have any more questions or need further information, feel free to ask!

Thermo Fisher Scientific Accounts of Chemical Research Sigma-Aldrich Thermo Fisher Scientific : Accounts of Chemical Research : Sigma-Aldrich : Thermo Fisher Scientific : Accounts of Chemical Research

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3/t6-,10-,11+,12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVWBDNQHISFHI-QPSDPIORSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4S,5R,6R)-2-methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triyl triacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3040337.png)

![(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3040355.png)